molecular formula C21H18N2O2 B11334767 3,6,7-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

3,6,7-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11334767
M. Wt: 330.4 g/mol
InChI Key: FMZFOCJRLBRGGC-UHFFFAOYSA-N
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Description

3,6,7-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Introduction of Quinoline Moiety: The quinoline group can be introduced through coupling reactions, such as Suzuki or Heck coupling.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzofuran ring.

    Reduction: Reduction reactions could target the quinoline moiety or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,6,7-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,6,7-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,6,7-trimethyl-1-benzofuran-2-carboxamide: Lacks the quinoline moiety.

    N-(quinolin-8-yl)-1-benzofuran-2-carboxamide: Lacks the methyl groups.

    3,6,7-trimethyl-1-benzofuran-2-carboxylic acid: Carboxylic acid instead of carboxamide.

Uniqueness

The presence of both the quinoline and benzofuran moieties, along with the specific substitution pattern, makes 3,6,7-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide unique. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

3,6,7-trimethyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H18N2O2/c1-12-9-10-16-14(3)20(25-19(16)13(12)2)21(24)23-17-8-4-6-15-7-5-11-22-18(15)17/h4-11H,1-3H3,(H,23,24)

InChI Key

FMZFOCJRLBRGGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4)C)C

Origin of Product

United States

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